molecular formula C17H13NO2 B1672936 HAMNO CAS No. 138736-73-9

HAMNO

Cat. No.: B1672936
CAS No.: 138736-73-9
M. Wt: 263.29 g/mol
InChI Key: NADCEWZYITXLKJ-KAMYIIQDSA-N
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Description

HAMNO is a Schiff base compound known for its unique chemical properties and applications. This compound is characterized by the presence of an imine group (C=N) and a hydroxyl group (OH) attached to a naphthalene ring. Schiff bases are widely studied due to their ability to form stable complexes with metal ions, making them useful in various fields such as analytical chemistry, catalysis, and material science .

Mechanism of Action

Target of Action

HAMNO, also known as “2(1H)-Naphthalenone, 1-[[(2-hydroxyphenyl)amino]methylene]-”, “NSC111847”, or “1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol”, primarily targets the Replication Protein A (RPA) . RPA is a major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

This compound acts as a small molecule inhibitor that targets the RPA70 subunit, preventing RPA interactions with ssDNA and various DNA repair proteins . It selectively binds the N-terminal domain of RPA70, effectively inhibiting critical RPA protein interactions . This inhibition results in a decrease in DNA synthesis and an attenuation of the progression of G2-phase cells into mitosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting the RPA70 subunit, this compound impedes DNA replication, leading to DNA replication stress . This stress is detected by elevated pan-nuclear H2AX staining in S-phase cells . Furthermore, this compound suppresses DSB repair by homologous recombination .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action include a dramatic decrease in DNA synthesis and an attenuation of the progression of G2-phase cells into mitosis . It also suppresses DSB repair by homologous recombination .

Action Environment

The effects of this compound on cells exposed to ionizing radiation (ir) have been studied, focusing on the effects on the dna damage response and the processing of dsbs

Biochemical Analysis

Biochemical Properties

HAMNO interacts with replication protein A (RPA), a major single-stranded DNA (ssDNA) binding protein essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways . This compound targets the RPA70 subunit, preventing RPA interactions with ssDNA and various DNA repair proteins .

Cellular Effects

This compound has been shown to slow down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . Notably, this compound also attenuates the progression of G2-phase cells into mitosis . Furthermore, this compound increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the RPA70 subunit, which prevents RPA interactions with ssDNA and various DNA repair proteins . This inhibition of RPA by this compound leads to DNA replication stress, which is believed to be the primary mechanism behind its efficacy against tumor growth .

Metabolic Pathways

It is known that this compound targets the RPA70 subunit, which plays a crucial role in DNA replication and repair . Therefore, this compound likely influences these critical cellular processes.

Subcellular Localization

Given that its target, RPA, is a major single-stranded DNA binding protein, it is likely that this compound localizes to the nucleus where DNA replication and repair occur .

Preparation Methods

The synthesis of HAMNO typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Synthetic Route:

  • Dissolve 2-hydroxybenzaldehyde and 2-naphthylamine in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and continuous flow reactors for large-scale production .

Chemical Reactions Analysis

HAMNO undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction:

  • Reduction of the imine group can be achieved using reducing agents like sodium borohydride, resulting in the formation of the corresponding amine.

Substitution:

  • The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Complexation:

Scientific Research Applications

HAMNO has a wide range of applications in scientific research:

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential use in drug development due to its ability to form stable complexes with metal ions, which can be used in targeted drug delivery systems.

Industry:

Comparison with Similar Compounds

HAMNO is unique due to its specific structure and properties. Similar compounds include other Schiff bases derived from 2-hydroxybenzaldehyde and various amines. For example:

  • 1-(((2-Hydroxyphenyl)imino)methyl)phenol: Similar structure but with a phenyl ring instead of a naphthalene ring.
  • 1-(((2-Hydroxyphenyl)imino)methyl)-2-pyridinol: Contains a pyridine ring, offering different coordination properties.

These compounds share similar chemical reactivity but differ in their specific applications and properties due to variations in their structures .

Properties

IUPAC Name

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVOPRNBGRDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233809
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894-93-9
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC111847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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